molecular formula C20H31ClN2O4 B2681387 ethyl 5-(3-(diethylamino)-2-hydroxypropoxy)-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride CAS No. 1052522-07-2

ethyl 5-(3-(diethylamino)-2-hydroxypropoxy)-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride

Cat. No. B2681387
CAS RN: 1052522-07-2
M. Wt: 398.93
InChI Key: YTEFISYPRPSXIL-UHFFFAOYSA-N
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Description

Ethyl 5-(3-(diethylamino)-2-hydroxypropoxy)-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C20H31ClN2O4 and its molecular weight is 398.93. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research on the synthesis of related indole derivatives demonstrates innovative approaches to creating compounds with potential biological activity. For example, the study by Grinev et al. (1977) showcases the formation of diethylamides of 1,2-dimethyl-3-carbethoxy-6-carboxyfuro[2,3-f]- and 1,2-dimethyl-3-carbethoxy-5-carboxyfuro[3,2-e]indoles through intramolecular cyclization, highlighting a method for synthesizing complex heterocyclic compounds (Grinev, Chizhov, & Vlasova, 1977).

Potential Antiviral Activity

The antiviral activity of ethyl indole derivatives against various viruses is a significant area of interest. Ivashchenko et al. (2014) synthesized new substituted ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylates and evaluated their activity against influenza and hepatitis C viruses, identifying compounds with micromolar activities against specific cell lines. This suggests potential applications in antiviral therapy (Ivashchenko et al., 2014).

Optimization for Pharmacological Targets

Optimization of chemical functionalities for targeting specific receptors or enzymes is crucial for drug development. Research by Khurana et al. (2014) on indole-2-carboxamides illustrates the importance of structural modifications to improve allosteric modulation of the cannabinoid type 1 receptor, providing insights into designing more effective pharmaceutical agents (Khurana et al., 2014).

Exploring Bioisosterism and Biological Evaluation

The exploration of bioisosterism, as seen in the synthesis of a pyrrolo analogue of labetalol, offers insights into designing compounds with improved pharmacological profiles. Such studies contribute to understanding how structural analogues can modulate biological activity, offering pathways to novel therapeutic agents (Asselin et al., 1986).

Mechanism of Action

Target of Action

Ethyl 5-(3-(diethylamino)-2-hydroxypropoxy)-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets in the body.

Mode of Action

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to induce a range of biological effects.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

A related compound, ethacizine, has been reported to have a bioavailability of approximately 40% when administered orally, with extensive hepatic metabolism and a half-life of 25 hours . These properties may provide some insights into the potential pharmacokinetic behavior of the compound .

Result of Action

Given the diverse biological activities associated with indole derivatives , it can be inferred that this compound may induce a range of molecular and cellular effects.

properties

IUPAC Name

ethyl 5-[3-(diethylamino)-2-hydroxypropoxy]-1,2-dimethylindole-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O4.ClH/c1-6-22(7-2)12-15(23)13-26-16-9-10-18-17(11-16)19(14(4)21(18)5)20(24)25-8-3;/h9-11,15,23H,6-8,12-13H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEFISYPRPSXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(COC1=CC2=C(C=C1)N(C(=C2C(=O)OCC)C)C)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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